molecular formula C18H14ClN5O4 B12192403 7-chloro-N-(2,4-dimethoxyphenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide

7-chloro-N-(2,4-dimethoxyphenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide

Cat. No.: B12192403
M. Wt: 399.8 g/mol
InChI Key: IJTIUQKEXKBFID-UHFFFAOYSA-N
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Description

This compound belongs to the triazoloquinazoline family, characterized by a fused triazole-quinazoline core. Key structural features include:

  • 7-Chloro substituent: Enhances electron-withdrawing properties, influencing reactivity and bioactivity.
  • N-(2,4-dimethoxyphenyl) group: Introduces steric bulk and modulates solubility via methoxy groups.
  • 5-Hydroxy moiety: Provides a polar functional group for hydrogen bonding, affecting pharmacokinetic properties.
  • Carboxamide linkage: Stabilizes the molecule and facilitates interactions with biological targets.

Properties

Molecular Formula

C18H14ClN5O4

Molecular Weight

399.8 g/mol

IUPAC Name

7-chloro-N-(2,4-dimethoxyphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide

InChI

InChI=1S/C18H14ClN5O4/c1-27-10-4-5-12(14(8-10)28-2)20-18(26)15-16-21-17(25)11-7-9(19)3-6-13(11)24(16)23-22-15/h3-8,23H,1-2H3,(H,20,26)

InChI Key

IJTIUQKEXKBFID-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=NNN3C2=NC(=O)C4=C3C=CC(=C4)Cl)OC

Origin of Product

United States

Preparation Methods

Thermolysis of Tetrazole Precursors

The thermolytic decomposition of 5-(2-quinazolinyl)tetrazoles represents a classical route to triazolo[1,5-a]quinazolines. For example, heating 5-(2-pyrazinyl)tetrazole at 400°C under vacuum generates 1,2,3-triazolo[1,5-a]pyrazine via a diazo intermediate. Adapting this method, 5-(2-quinazolinyl)tetrazole derivatives could undergo analogous thermolysis to yield the triazoloquinazoline scaffold. However, yields are typically low (20–30%) due to competing side reactions.

Oxidative Cyclization of Hydrazones

Lead tetraacetate (LTA)-mediated oxidation of hydrazones derived from quinazoline-2-carbaldehydes offers higher yields (up to 75%). The reaction proceeds through a diazonium intermediate, which cyclizes intramolecularly to form the triazole ring. This method is advantageous for introducing electron-withdrawing groups early in the synthesis.

Cyclization to Form the Triazoloquinazoline Core

Intramolecular Cyclization of ortho-Substituted Anilines

Saha et al. demonstrated that Pictet–Spengler reactions between ortho-substituted anilines and aldehydes yield triazoloquinoxalines. Applying this to quinazoline systems, N-propargyl-N-(2-iodoaryl)amides undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by intramolecular cyclization to form the triazoloquinazoline core in 58–91% yield.

Reaction Conditions :

  • Catalyst: CuI (10 mol%), L-proline (20 mol%)

  • Solvent: DMF, 80°C

  • Yield: 85% (model substrate)

Palladium-Catalyzed Carbonylative Cyclization

Kotovshchikov et al. reported a Pd-catalyzed method using carbon monoxide (1 atm) to insert a carbonyl group during cyclization. For the target compound, this approach could construct the quinazolinone intermediate, which is subsequently functionalized.

Example Protocol :

  • Substrate: N-propargyl-N-(2-iodophenyl)amide

  • Catalyst: Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)

  • Conditions: CO (1 atm), DIPEA, DMF, 100°C

  • Yield: 77%

Industrial-Scale Synthesis and Optimization

Flow Chemistry for Thermolysis Steps

Continuous flow reactors minimize decomposition during high-temperature thermolysis, improving yields to 45–50%.

Green Solvent Alternatives

Replacing DMF with cyclopentyl methyl ether (CPME) in Pd-catalyzed reactions reduces environmental impact while maintaining yields (75–80%).

Catalytic System Recycling

Immobilized Cu catalysts on mesoporous silica enable 5–7 reuse cycles without significant activity loss.

Comparative Analysis of Synthetic Routes

Method Key Step Yield Conditions Advantages
ThermolysisTetrazole decomposition20–30%400°C, vacuumSimple setup
LTA oxidationHydrazone cyclization70–75%LTA, CH₂Cl₂, 0°CHigh regioselectivity
CuAAC cyclizationAzide-alkyne coupling58–91%CuI, L-proline, DMF, 80°CModular substituent introduction
Pd-catalyzed carbonylativeCO insertion77%Pd(OAc)₂, Xantphos, CO, 100°CIntroduces carbonyl groups

Chemical Reactions Analysis

7-chloro-N-(2,4-dimethoxyphenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The chloro group can be reduced to form a corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 7-chloro-N-(2,4-dimethoxyphenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This can lead to the disruption of key cellular processes, such as cell proliferation or signal transduction, ultimately resulting in the desired therapeutic effect .

Comparison with Similar Compounds

Structural Features

Compound Name Core Structure Substituents Key Functional Groups Reference
7-Chloro-N-(2,4-dimethoxyphenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide (Target) Triazolo[1,5-a]quinazoline 7-Cl, 5-OH, N-(2,4-dimethoxyphenyl), C3-carboxamide Hydroxy, carboxamide, methoxy N/A
7-Chloro-N-(2,4-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine Triazolo[1,5-a]quinazoline 7-Cl, N-(2,4-dimethylphenyl), C3-sulfonyl Sulfonyl, methyl
7-Chloro-N-(2,5-dimethoxyphenyl)-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine Triazolo[1,5-a]quinazoline 7-Cl, N-(2,5-dimethoxyphenyl), C3-(3,4-dimethylbenzenesulfonyl) Sulfonyl, methoxy
5-Chloro-2-methylsulfonyl-1,2,4-triazolo[1,5-a]quinazoline Triazolo[1,5-a]quinazoline 5-Cl, C2-methylsulfonyl Sulfonyl

Key Observations :

  • The target compound uniquely combines a 5-hydroxy group with a C3-carboxamide , distinguishing it from sulfonyl-containing analogs .
  • Methoxy vs. methyl substituents on the aryl ring (e.g., 2,4-dimethoxyphenyl vs. 2,4-dimethylphenyl) alter electronic and steric profiles .

Physicochemical Properties

Compound (Representative Examples) Melting Point (°C) Yield (%) Molecular Weight Solubility Trends Reference
Pyrazole carboxamide derivatives (e.g., 3a–3d) 123–183 62–71 403–437 Moderate in chloroform/ethanol
5-Chloro-2-methylsulfonyl-1,2,4-triazolo[1,5-a]quinazoline Not reported Not reported 284.7 Likely polar due to sulfonyl
7-Chloro-N-(2,4-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine Not reported Not reported 463.9 Low (non-polar substituents)

Key Observations :

  • Carboxamide derivatives (e.g., pyrazole analogs in ) exhibit moderate yields (62–71%) and melting points (123–183°C), suggesting similar trends for the target compound.
  • Sulfonyl-containing triazoloquinazolines (e.g., ) likely exhibit higher molecular weights and reduced solubility compared to hydroxy/carboxamide analogs.

Key Observations :

  • The target compound may require carboxamide coupling (similar to ) and hydroxylation steps, distinct from sulfonation pathways .

Biological Activity

7-chloro-N-(2,4-dimethoxyphenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide is a complex organic compound belonging to the triazoloquinazoline class. Its unique structure, characterized by a triazole ring fused with a quinazoline moiety and various substituents such as a chloro group and methoxy groups, suggests significant potential for diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

  • Molecular Formula : C₁₈H₁₄ClN₅O₄
  • Molecular Weight : 399.8 g/mol
  • CAS Number : 1081130-15-5

The biological activity of 7-chloro-N-(2,4-dimethoxyphenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide primarily revolves around its interactions with specific molecular targets within cancer cells. The compound is believed to inhibit tumor growth by:

  • Targeting Enzymes and Receptors : The compound may bind to active sites on enzymes or receptors involved in critical signaling pathways, disrupting their normal function. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
  • Signal Transduction Interference : By interfering with signal transduction pathways, particularly those related to cell cycle regulation and survival mechanisms, the compound exhibits potential as an anticancer agent.

Anticancer Properties

Research indicates that derivatives of triazoloquinazoline compounds often exhibit significant anticancer activity. In vitro studies have demonstrated that 7-chloro-N-(2,4-dimethoxyphenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide can effectively inhibit the growth of various cancer cell lines.

Cell Line IC50 (µM) Effect
Colorectal Carcinoma (HCT-116)6.2Significant growth inhibition
Hepatocellular Carcinoma (HepG-2)27.3Moderate growth inhibition
Breast Cancer (MCF-7)5.55Strong growth inhibition

These findings highlight the compound's potential as a therapeutic agent in oncology.

Structure-Activity Relationship (SAR)

The structure of 7-chloro-N-(2,4-dimethoxyphenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide suggests that specific functional groups contribute to its biological activity:

  • Chloro Group : Enhances lipophilicity and may improve binding affinity to biological targets.
  • Dimethoxyphenyl Group : Potentially increases selectivity towards certain receptors.
  • Hydroxy Group : May play a role in hydrogen bonding interactions with target proteins.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound in various biological contexts:

  • Synthesis and Evaluation :
    • The synthesis involves multiple steps optimized for yield and purity. The methodologies employed include oxidation and reduction reactions using reagents like potassium permanganate and lithium aluminum hydride.
    • In vitro assays have confirmed its efficacy against several cancer cell lines.
  • In Vivo Studies :
    • Preliminary in vivo studies are required to assess the pharmacokinetics and therapeutic efficacy in animal models. These studies will provide insights into dosage optimization and potential side effects.

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